(Cyclopentyloxymethyl)benzene

Description

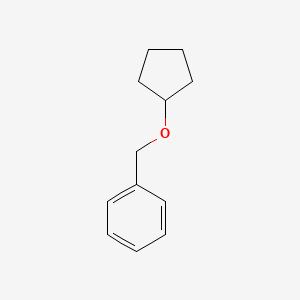

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyloxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCOUULIMKYHIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521328 | |

| Record name | [(Cyclopentyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-99-0 | |

| Record name | [(Cyclopentyloxy)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Navigating the Data Gap for (Cyclopentyloxymethyl)benzene

An In-depth Technical Guide to the Physical Properties and Hazards of (Cyclopentyloxymethyl)benzene

(Cyclopentyloxymethyl)benzene, also known as benzyl cyclopentyl ether (CAS No. 40843-99-0), is an aromatic ether whose utility in synthetic chemistry and drug development is emerging.[1][2] As with many specialized reagents, a comprehensive, experimentally verified dataset on its physical and toxicological properties is not yet publicly available. This guide is designed for researchers, scientists, and drug development professionals to address this critical information gap.

Rather than presenting unverified assumptions, this document employs a structure-activity relationship (SAR) and weight-of-evidence approach. By systematically analyzing the known properties and hazards of its core structural components—the benzene ring and the ether linkage—and data from closely related analogues, we can construct a robust, inferred safety and handling profile. This methodology provides a scientifically grounded framework for risk assessment, enabling researchers to handle this compound with the necessary precautions until empirical data becomes available.

Section 1: Chemical and Physical Properties

Direct experimental data for the physical properties of (Cyclopentyloxymethyl)benzene are sparse. However, computed properties from reliable databases and experimental data from structurally analogous compounds provide a strong basis for estimation.

Properties of (Cyclopentyloxymethyl)benzene (Computed Data)

The following table summarizes key computed physical and chemical identifiers for (Cyclopentyloxymethyl)benzene.[2]

| Property | Value | Source |

| CAS Number | 40843-99-0 | [1][2] |

| Molecular Formula | C₁₂H₁₆O | [1] |

| Molecular Weight | 176.26 g/mol | [3] |

| IUPAC Name | cyclopentyloxymethylbenzene | [2] |

| Synonyms | Benzyl cyclopentyl ether, ((Cyclopentyloxy)methyl)benzene | [1] |

Experimental Properties of Structurally Related Compounds

To approximate the physical characteristics of (Cyclopentyloxymethyl)benzene, it is instructive to examine validated data from similar molecules. These analogues provide context for predicting boiling point, density, and other physical behaviors.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Source(s) |

| Benzyl methyl ether | 122.16 | 174 | 0.987 @ 25°C | [4] |

| Cyclopentyl methyl ether | 100.16 | 106 | 0.863 @ 20°C | [5] |

| Benzyl ether | 198.26 | 295 - 298 | 1.048 @ 15°C | [6] |

Based on these analogues, (Cyclopentyloxymethyl)benzene is expected to be a liquid at room temperature with a relatively high boiling point, likely in the range of 200-250°C, and a density slightly less than 1 g/mL.

Section 2: Comprehensive Hazard Assessment

A definitive Safety Data Sheet (SDS) for (Cyclopentyloxymethyl)benzene is not widely available. Therefore, its hazard profile is inferred from the GHS classifications of highly analogous compounds and the well-documented risks associated with its constituent functional groups.

GHS Hazard Classifications of Analogous Compounds

The following table consolidates GHS hazard statements from safety data sheets of structurally similar ethers. A clear pattern of irritation, flammability, and potential toxicity emerges.

| Compound | GHS Hazard Statement Codes | Source(s) |

| (Cyclopentyloxy)benzene | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Cyclopentyl methyl ether | H225 (Highly flammable liquid and vapour), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [8][9] |

| Benzyl ether | H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [10] |

Analysis of Anticipated Hazards

Acute Health Hazards: Based on the consistent data from all three analogues, (Cyclopentyloxymethyl)benzene should be presumed to be a skin and eye irritant (H315, H319) .[7][8][10] Appropriate personal protective equipment (PPE) is mandatory. Respiratory irritation (H335) is also a significant possibility.[7][10] Oral toxicity data suggests it may be harmful if swallowed (H302/H303).[8][9][10]

Chronic Health Hazards: The presence of the benzene ring is a major toxicological concern. Benzene itself is a known human carcinogen (H350), mutagen (H340), and causes organ damage through prolonged or repeated exposure (H372), primarily targeting the blood and bone marrow.[11] Until specific toxicological studies on (Cyclopentyloxymethyl)benzene prove otherwise, it must be handled as a potential chronic health hazard.

Physical and Chemical Hazards:

-

Flammability: The analogue Cyclopentyl methyl ether is highly flammable (H225).[8][9] Therefore, (Cyclopentyloxymethyl)benzene should be treated as a flammable liquid. Keep it away from heat, sparks, and open flames.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light, a specific warning noted for Cyclopentyl methyl ether and a known risk for benzyl ethers.[8][9] This necessitates careful storage, preferably under an inert atmosphere, and periodic testing for peroxides before use, especially after prolonged storage.

Environmental Hazards: Data for Benzyl ether indicates toxicity to aquatic life with long-lasting effects (H411).[10] Proper disposal is crucial to prevent environmental contamination.

Anticipated GHS Classification and Labeling

Based on the weight of evidence, the following GHS pictograms are recommended for labeling (Cyclopentyloxymethyl)benzene:

| Pictogram | Hazard Represented |

| Flammability | |

| Irritant (skin and eye), Harmful if Swallowed, Respiratory Tract Irritation | |

| Potential Carcinogen/Mutagen/Systemic Health Hazard | |

| Hazardous to the Aquatic Environment |

Signal Word: DANGER

Anticipated Hazard Statements: H226 (Flammable liquid and vapor), H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life with long lasting effects).

Caption: Inferred Hazard Profile of (Cyclopentyloxymethyl)benzene.

Section 3: Experimental Protocols for Safe Handling

The following protocols are based on best practices for handling flammable, irritating, and potentially carcinogenic aromatic ethers.

Personal Protective Equipment (PPE) Protocol

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should also be used if there is a risk of splashing.

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves properly after use.

-

Lab Coat: A flame-retardant lab coat is required.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: All handling of volatile material should be performed inside a certified chemical fume hood to avoid inhalation of vapors.

Storage and Handling Protocol

-

Source Ignition Control: This compound should be treated as flammable. Ensure all work is conducted away from open flames, hot surfaces, and spark-producing equipment. Use non-sparking tools and explosion-proof equipment where necessary.[8]

-

Ventilation: Work exclusively in a well-ventilated area, preferably a chemical fume hood.

-

Storage Conditions:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

-

Peroxide Prevention: Store away from light and air to minimize the risk of peroxide formation.[9] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

-

The container should be dated upon receipt and upon opening.

-

-

Peroxide Testing: Before distilling or concentrating, test for the presence of peroxides using commercially available test strips. If peroxides are present, they must be quenched using an appropriate reducing agent (e.g., ferrous sulfate solution).

First Aid and Emergency Procedures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, call a physician.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. If skin irritation occurs, get medical advice.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting due to aspiration risk. Call a physician or poison control center immediately.

Conclusion: A Call for Empirical Investigation

This guide establishes a robust, inferred safety profile for (Cyclopentyloxymethyl)benzene based on the principles of structure-activity relationships and data from analogous compounds. The evidence strongly suggests that this compound should be handled as a flammable, irritating liquid with significant potential for chronic health effects, including carcinogenicity, and the chemical hazard of peroxide formation.

While this analysis provides an essential framework for safe laboratory use, it underscores the critical need for empirical studies. The scientific community would greatly benefit from experimental determination of this compound's physical properties, a comprehensive toxicological evaluation, and the publication of a formal Safety Data Sheet. Until such data is available, the precautionary principles and handling protocols outlined herein should be rigorously followed.

References

-

Thermo Fisher Scientific. (2009). Safety Data Sheet: Benzyl ether. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Cyclopentyl methyl ether. Link

-

CymitQuimica. (n.d.). (Cyclopentyloxymethyl)benzene. Link

-

PubChem. (n.d.). (Cyclopentyloxy)benzene. National Center for Biotechnology Information. Link

-

Fisher Scientific. (2009). Safety Data Sheet: Cyclopentyl methyl ether, stabilized. Link

-

Fisher Scientific. (2009). Safety Data Sheet: Benzyl ether. Link

-

PubChem. (n.d.). ((Cyclopentyloxy)methyl)benzene. National Center for Biotechnology Information. Link

-

PubChem. (n.d.). 4-Bromobenzyl cyclopentyl ether. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2012). Safety Data Sheet: Benzyl ether. Link

-

Sigma-Aldrich. (2025). Safety Data Sheet: Benzene. Link

-

DrugFuture. (n.d.). Benzyl Ether. Link

-

Chevron Phillips Chemical. (2021). Safety Data Sheet: Benzene. Link

-

ChemicalBook. (n.d.). (Cyclopentyloxymethyl)benzene CAS#: 40843-99-0. Link

-

PubChem. (n.d.). 3-Bromobenzyl cyclopentyl ether. National Center for Biotechnology Information. Link

-

Cheméo. (n.d.). Chemical Properties of Benzene, (cyclopropylidenemethyl)- (CAS 7555-67-1). Link

-

Cheméo. (n.d.). Chemical Properties of Benzene, cyclopentyl- (CAS 700-88-9). Link

-

BLDpharm. (n.d.). 4-((Cyclopentyloxy)methyl)benzenethiol. Link

-

ChemicalBook. (n.d.). Benzyl methyl ether. Link

-

BLD Pharm. (n.d.). ((Cyclopentyloxy)methyl)benzene. Link

-

Wikipedia. (n.d.). Cyclopentyl methyl ether. Link

Sources

- 1. (Cyclopentyloxymethyl)benzene | CymitQuimica [cymitquimica.com]

- 2. ((Cyclopentyloxy)methyl)benzene | C12H16O | CID 13141764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 40843-99-0|((Cyclopentyloxy)methyl)benzene|BLD Pharm [bldpharm.com]

- 4. 538-86-3 CAS MSDS (Benzyl methyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 6. Benzyl Ether [drugfuture.com]

- 7. (Cyclopentyloxy)benzene | C11H14O | CID 18426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. cpchem.com [cpchem.com]

- 12. fishersci.com [fishersci.com]

The Benzyl Cyclopentyl Ether Group: A Robust and Versatile Protecting Group for Alcohols in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and natural product synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. The ideal protecting group should be easily introduced, stable to a wide range of reaction conditions, and readily cleaved under mild and specific conditions. While a plethora of alcohol protecting groups exist, the benzyl ether group has long been a mainstay due to its general robustness. This in-depth guide focuses on a specific, and arguably underutilized, member of this family: the benzyl cyclopentyl ether. We will explore its synthesis, stability profile, and deprotection strategies, providing field-proven insights into its application.

Introduction: The Rationale for Benzyl Ethers in Alcohol Protection

The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules. Its acidic proton and nucleophilic oxygen can interfere with a multitude of transformations. Protecting the hydroxyl group as an ether is a common strategy to mask this reactivity. Among the various ether-based protecting groups, benzyl (Bn) ethers are widely employed due to their stability under both acidic and basic conditions, making them compatible with a broad spectrum of synthetic transformations.[1]

The general structure of a benzyl ether involves an alcohol's oxygen atom connected to a benzylic carbon. This arrangement offers a unique deprotection pathway via hydrogenolysis, which is orthogonal to the cleavage conditions for many other protecting groups like silyl ethers (fluoride-mediated) or acetals (acid-mediated).[2][3]

The Benzyl Cyclopentyl Ether: Synthesis and Strategic Advantages

The synthesis of benzyl cyclopentyl ether from an alcohol follows the classical Williamson ether synthesis, a reliable and high-yielding SN2 reaction.[4][5]

Experimental Protocol: Synthesis of Benzyl Cyclopentyl Ether

-

Deprotonation: The alcohol substrate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the alcohol and form the corresponding alkoxide.

-

Alkylation: Benzyl bromide or benzyl chloride is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the SN2 reaction to completion.

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification is achieved through column chromatography to yield the pure benzyl cyclopentyl ether.

The choice of the cyclopentyl group is not arbitrary. While seemingly a simple alkyl substituent, the cyclopentyl moiety can confer advantageous properties to the protected molecule, such as increased lipophilicity, which can be beneficial for solubility in nonpolar solvents and during chromatographic purification. Furthermore, cyclopentyl methyl ether (CPME) has gained recognition as a green and stable solvent, highlighting the inherent stability of the cyclopentyl ether linkage under a variety of conditions.[6][7]

Diagram: Synthesis of Benzyl Cyclopentyl Ether via Williamson Ether Synthesis

Caption: Williamson ether synthesis for the formation of a benzyl ether.

Stability Profile of Benzyl Cyclopentyl Ether

The stability of a protecting group is a critical factor in its utility. The benzyl cyclopentyl ether is expected to exhibit a stability profile consistent with other benzyl ethers, making it a robust choice for multi-step syntheses.

| Reaction Condition | Stability of Benzyl Cyclopentyl Ether | Comparison with Other Protecting Groups |

| Strongly Basic Conditions | Stable | Similar to other benzyl and silyl ethers. More stable than esters. |

| Acidic Conditions | Generally Stable | More stable than acetals (e.g., THP) and some silyl ethers (e.g., TMS). |

| Oxidizing Conditions | Generally Stable | Susceptible to strong oxidizing agents that can cleave the benzyl group. |

| Reducing Conditions (Hydrides) | Stable | Stable to hydride reagents like LiAlH₄ and NaBH₄. |

| Organometallic Reagents | Stable | Unreactive towards Grignard and organolithium reagents. |

| Catalytic Hydrogenolysis | Labile | This is the primary method of deprotection. |

Deprotection of the Benzyl Cyclopentyl Ether Group

The key advantage of the benzyl ether protecting group lies in its facile cleavage under mild, neutral conditions via catalytic hydrogenolysis.[8][9][10] This method is highly selective and compatible with a wide range of functional groups that are sensitive to acidic, basic, or oxidative conditions.

Primary Deprotection Method: Catalytic Hydrogenolysis

The cleavage of the benzyl C-O bond is achieved by reaction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[11][12]

Experimental Protocol: Deprotection via Catalytic Hydrogenolysis

-

Setup: The benzyl cyclopentyl ether-protected substrate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of 10% Pd/C (typically 5-10 mol% by weight) is added to the solution.

-

Hydrogenation: The reaction vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield the deprotected alcohol and toluene as a byproduct, which is easily removed due to its volatility.

Diagram: Catalytic Hydrogenolysis of Benzyl Cyclopentyl Ether

Caption: Deprotection of a benzyl ether via catalytic hydrogenolysis.

Alternative Deprotection Methods

While catalytic hydrogenolysis is the most common and mildest method, other conditions can be employed for the cleavage of benzyl ethers, although they are generally harsher and less selective.

-

Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[13]

-

Strong Acid Cleavage: Very strong acids like HBr or BBr₃ can cleave benzyl ethers, but this is often not practical in the presence of other acid-sensitive functional groups.[13]

-

Oxidative Cleavage: In some cases, oxidative methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under photoirradiation can be used, particularly for electron-rich benzyl ethers.[14] Ozonolysis is another oxidative deprotection method.[15]

Conclusion: A Valuable Tool for the Synthetic Chemist

The benzyl cyclopentyl ether represents a highly reliable and versatile protecting group for alcohols. Its ease of formation via the Williamson ether synthesis, coupled with its robust stability under a wide array of synthetic conditions, makes it an excellent choice for complex, multi-step syntheses. The key strategic advantage of the benzyl cyclopentyl ether lies in its selective removal by catalytic hydrogenolysis, a mild and efficient deprotection method that is orthogonal to the cleavage of many other common protecting groups. For researchers, scientists, and drug development professionals, the benzyl cyclopentyl ether should be considered a valuable and dependable tool in their synthetic arsenal.

References

-

Roccaldo, D., et al. (2018). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. ChemSusChem. Available at: [Link]

-

Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development. Available at: [Link]

- Ying, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Benzyl Protection. Available at: [Link]

-

PubChem. (n.d.). Cyclopentyl ether. National Center for Biotechnology Information. Available at: [Link]

-

Clark, J., et al. (2024). 18.1: Names and Properties of Ethers. Chemistry LibreTexts. Available at: [Link]

- University of Michigan. (n.d.). Alcohol Protecting Groups.

-

PubChem. (n.d.). Cyclopentyl methyl ether. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). ORGANIC SYNTHESIS. Available at: [Link]

-

ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2015). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition. Available at: [Link]

-

Stoyanov, E. S., et al. (2017). Stabilization of Carbocations CH3+, C2H5+, i-C3H7+, tert-Bu+, and Cyclo-Pentyl+ in Solid Phases: Experimental Data Versus Calculations. ResearchGate. Available at: [Link]

-

ChemHelp ASAP. (2019, December 28). ethers as protecting groups for alcohols [Video]. YouTube. Available at: [Link]

-

ChemHelp ASAP. (2018, December 31). benzyl ether cleavage [Video]. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Available at: [Link]

-

O'Brien, A. G., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Available at: [Link]

-

ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. Available at: [Link]

-

Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Cyclopentyl ether | C10H18O | CID 24977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nacatsoc.org [nacatsoc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of (Cyclopentyloxymethyl)benzene from Benzyl Bromide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of (cyclopentyloxymethyl)benzene, also known as benzyl cyclopentyl ether. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely utilized method for the formation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the reaction, critical experimental parameters, potential side reactions, and detailed procedures for synthesis, purification, and characterization of the target molecule.

Introduction: The Significance of Benzyl Ethers in Organic Synthesis

Benzyl ethers are a crucial class of organic compounds widely employed in synthetic chemistry. The benzyl group serves as an excellent protecting group for alcohols and phenols due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis.[1] The title compound, (cyclopentyloxymethyl)benzene, is a representative benzyl ether with potential applications as an intermediate in the synthesis of more complex molecules in pharmaceuticals and materials science. Its synthesis from readily available starting materials, benzyl bromide and cyclopentanol, provides a practical example of the Williamson ether synthesis.

The Williamson Ether Synthesis: A Mechanistic Perspective

The synthesis of (cyclopentyloxymethyl)benzene from benzyl bromide and cyclopentanol is achieved through the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The key steps involve the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the organohalide, displacing the halide to form the ether.

Reaction Mechanism

The reaction can be dissected into two primary stages:

-

Alkoxide Formation: Cyclopentanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the sodium cyclopentoxide. Sodium hydride is a powerful, non-nucleophilic base, making it ideal for this transformation.[1][5] The hydrogen gas evolved during this step drives the reaction to completion.

-

Nucleophilic Attack: The resulting cyclopentoxide anion, a potent nucleophile, attacks the benzylic carbon of benzyl bromide. The bromide ion, being a good leaving group, is displaced, leading to the formation of the C-O bond and yielding (cyclopentyloxymethyl)benzene.[2][4]

Caption: The two-step mechanism of the Williamson ether synthesis.

Critical Experimental Parameters

Several factors are crucial for the successful synthesis of (cyclopentyloxymethyl)benzene:

-

Choice of Base: Sodium hydride (NaH) is a highly effective base for deprotonating alcohols. Its insolubility in most organic solvents necessitates a heterogeneous reaction, but its high reactivity ensures complete formation of the alkoxide.[5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is preferred.[2][5] These solvents effectively solvate the sodium cation of the alkoxide, leaving the oxygen anion more exposed and nucleophilic, thereby accelerating the SN2 reaction.

-

Temperature: The initial deprotonation is often carried out at 0°C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent substitution reaction can then be conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.[6]

-

Nature of the Alkyl Halide: Benzyl bromide is an excellent substrate for SN2 reactions due to the primary nature of the benzylic carbon and the ability of the phenyl group to stabilize the transition state. Primary alkyl halides are generally preferred to minimize competing elimination reactions.[3][4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of (cyclopentyloxymethyl)benzene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Cyclopentanol | 86.13 | 1.00 g | 11.6 |

| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 0.56 g | 14.0 |

| Benzyl Bromide | 171.04 | 2.18 g (1.5 mL) | 12.7 |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |

| Diethyl Ether | - | ~150 mL | - |

| Saturated Aqueous NaCl (Brine) | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Safety Precautions:

-

Benzyl bromide is a lachrymator and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][7][8][9][10]

-

Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and add it to the reaction mixture in small portions. Quench any excess NaH carefully.

-

DMF is a skin and eye irritant. Avoid contact with skin and eyes.

Synthetic Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Alkoxide Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add cyclopentanol (1.00 g, 11.6 mmol) and anhydrous DMF (20 mL).

-

Cool the solution to 0°C using an ice bath.

-

Carefully add sodium hydride (0.56 g of a 60% dispersion in mineral oil, 14.0 mmol) in small portions over 10-15 minutes. Effervescence (evolution of H₂ gas) will be observed.

-

Stir the resulting slurry at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

-

Ether Formation:

-

Cool the reaction mixture back down to 0°C.

-

Slowly add benzyl bromide (2.18 g, 1.5 mL, 12.7 mmol) dropwise via a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture overnight (approximately 12-16 hours) at room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 20 mL of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 25 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).

-

Characterization of (Cyclopentyloxymethyl)benzene

The structure of the synthesized (cyclopentyloxymethyl)benzene can be confirmed using standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O |

| Molar Mass | 176.26 g/mol |

| Appearance | Colorless oil |

Predicted ¹H and ¹³C NMR Data

The following table provides predicted chemical shifts for the ¹H and ¹³C NMR spectra of (cyclopentyloxymethyl)benzene in CDCl₃. These are estimates based on typical values for similar structural motifs.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.25-7.40 | multiplet | 5H | -C₆H ₅ |

| Benzylic Protons | 4.50 | singlet | 2H | -O-CH₂ -Ph |

| Cyclopentyl CH | 3.80-3.90 | multiplet | 1H | -O-CH -(CH₂)₄ |

| Cyclopentyl CH₂ | 1.50-1.80 | multiplet | 8H | -O-CH-(CH₂ )₄ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic C (quaternary) | ~138 | C -CH₂-O- |

| Aromatic CH | ~128.5, ~127.8, ~127.5 | -C H- (aromatic) |

| Cyclopentyl CH | ~82 | -O-C H-(CH₂)₄ |

| Benzylic CH₂ | ~70 | -O-C H₂-Ph |

| Cyclopentyl CH₂ | ~32, ~24 | -O-CH-(C H₂)₄ |

Potential Side Reactions and Troubleshooting

The primary side reaction in the Williamson ether synthesis is E2 elimination, which can compete with the desired SN2 substitution.[4] This is more prevalent with secondary and tertiary alkyl halides. However, with a primary halide like benzyl bromide, elimination is generally not a significant issue.

Another potential issue is the presence of water, which will react with the sodium hydride and quench the base. Therefore, the use of anhydrous solvents and reagents is critical for achieving a high yield. If the reaction does not proceed to completion, it could be due to insufficient base, wet reagents, or a deactivated alkyl halide.

Conclusion

The Williamson ether synthesis is a highly reliable and versatile method for the preparation of (cyclopentyloxymethyl)benzene from benzyl bromide and cyclopentanol. By carefully controlling the reaction conditions, particularly the choice of a strong, non-nucleophilic base and a polar aprotic solvent, high yields of the desired ether can be achieved. This guide provides a comprehensive framework for the successful execution of this synthesis, from understanding the underlying mechanism to detailed experimental procedures and characterization.

References

-

Synthetic Procedures. The Royal Society of Chemistry. Available at: [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

-

N-ALKYLINDOLES FROM THE ALKYLATION OF SODIUM INDOLIDE IN HEXAMETHYLPHOSPHORIC TRIAMIDE: 1-BENZYLINDOLE. Organic Syntheses. Available at: [Link]

-

Williamson Ether Synthesis. Available at: [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Benzyl-Bromide - Safety Data Sheet. Available at: [Link]

-

Copies of 1H, 13C, 19F NMR spectra. Available at: [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Available at: [Link]

-

Williamson Ether Synthesis - Utah Tech University. Available at: [Link]

-

Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Stability of Benzyl Cyclopentyl Ether Under Acidic and Basic Conditions

Abstract

For researchers, scientists, and drug development professionals, the benzyl ether protecting group is a foundational tool in multi-step organic synthesis. Its widespread use is predicated on a delicate balance: robust stability under a variety of reaction conditions, yet susceptibility to cleavage under specific, controlled protocols. This guide provides a comprehensive examination of the stability and degradation pathways of a representative benzyl ether, benzyl cyclopentyl ether, under both acidic and basic conditions. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols for stability assessment, and present a comparative analysis to inform strategic decisions in synthetic route design.

Introduction: The Benzyl Ether as a Strategic Protecting Group

The benzyl (Bn) group is one of the most frequently used protecting groups for hydroxyl functionalities. Its popularity stems from its ease of installation, general stability to a wide range of non-reductive and non-strongly acidic reagents, and the variety of methods available for its removal.[1][2] Benzyl cyclopentyl ether serves as an excellent model for understanding the behavior of benzyl ethers attached to secondary alkyl alcohols. A nuanced understanding of its stability profile is not merely academic; it is critical for preventing inadvertent deprotection and ensuring the integrity of complex molecules during synthesis.

This guide moves beyond a simple catalog of reagents to explain the causal mechanisms dictating the ether's fate in harsh chemical environments, providing the foundational knowledge required for robust and reliable synthetic planning.

Stability and Cleavage Under Acidic Conditions

While benzyl ethers are valued for their general stability, they are susceptible to cleavage by strong acids.[3][4] This lability is not a weakness but a strategic feature, allowing for selective deprotection. The reaction pathway is highly dependent on the structure of the ether and the nature of the acidic medium.

The Mechanism of Acid-Catalyzed Cleavage

The cleavage of benzyl cyclopentyl ether under strong acidic conditions, such as with hydrobromic acid (HBr) or hydroiodic acid (HI), proceeds through an SN1-type mechanism.[5][6] This pathway is favored due to the exceptional stability of the resulting benzylic carbocation intermediate.

The process unfolds in three key steps:

-

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. This is a rapid and reversible equilibrium that transforms the alkoxy group into a good leaving group (an alcohol).[7][8][9]

-

Formation of a Stable Carbocation: The protonated ether undergoes heterolytic cleavage of the benzylic carbon-oxygen bond. This is the rate-determining step and results in the formation of cyclopentanol and a resonance-stabilized benzyl carbocation. The stability of this carbocation is the primary driver for the SN1 pathway over a competing SN2 reaction.[5][10]

-

Nucleophilic Attack: The halide anion (e.g., Br⁻ or I⁻), a good nucleophile present in high concentration, rapidly attacks the benzyl carbocation to form the final benzyl halide product.

dot digraph "Acid_Cleavage_SN1" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Benzyl Cyclopentyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonated [label="Protonated Ether\n(Oxonium Ion)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediates [label="Cyclopentanol + \nBenzyl Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Cyclopentanol + \nBenzyl Halide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Protonated [label="+ H-X\n(Fast)", color="#4285F4"]; Protonated -> Intermediates [label="C-O Cleavage\n(Slow, RDS)", color="#EA4335"]; Intermediates -> Products [label="+ X⁻\n(Fast)", color="#4285F4"]; }

Caption: SN1 mechanism for the acid-catalyzed cleavage of benzyl cyclopentyl ether.

It is crucial to note that cleavage occurs specifically at the benzyl C-O bond. An alternative cleavage yielding a cyclopentyl carbocation and benzyl alcohol is thermodynamically unfavorable due to the relative instability of a secondary carbocation compared to the resonance-stabilized benzylic cation.[10]

Stability Under Basic Conditions

A key advantage of benzyl ethers is their exceptional stability under a wide range of basic conditions.[1][11] From aqueous hydroxides to metal carbonates and even stronger non-nucleophilic bases like sodium hydride (NaH), the benzyl ether linkage remains intact.

Mechanistic Basis for Stability

The inertness of ethers in basic media is due to two primary factors:

-

Strength of the C-O Bond: The carbon-oxygen single bond is inherently strong and not susceptible to direct attack by bases.

-

Poor Leaving Group: For a reaction to occur, a portion of the molecule must depart as a leaving group. In an ether, this would require the departure of an alkoxide ion (RO⁻). Alkoxides are strong bases, making them extremely poor leaving groups.[9]

Unlike esters, which are readily hydrolyzed (saponified) by bases, ethers lack the electrophilic carbonyl carbon that invites nucleophilic attack. Consequently, benzyl cyclopentyl ether can be confidently carried through reaction steps involving common basic reagents without risk of cleavage.

dot digraph "Base_Stability" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Benzyl Cyclopentyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Condition [label="Strong Base\n(e.g., NaOH, NaH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="No Reaction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Condition [style=invis]; Condition -> Outcome [label="Alkoxide is a\npoor leaving group", color="#5F6368"]; }

Caption: Benzyl ethers are generally inert to basic conditions.

While cleavage can be forced using exceptionally strong organometallic bases at high temperatures, these conditions are far outside the scope of typical synthetic transformations and are not considered standard deprotection methods.[6][12]

Comparative Stability and Reaction Data

The divergent behavior of benzyl cyclopentyl ether under acidic versus basic conditions is the cornerstone of its utility. The following table summarizes these contrasting properties for quick reference during synthetic design.

| Condition | Reagents/Environment | Stability | Primary Mechanism | Typical Products |

| Acidic | Strong acids (HBr, HI, BBr₃, BCl₃)[1][3] | Labile | SN1 | Cyclopentanol, Benzyl Halide |

| Mild acids (Acetic Acid, p-TsOH) | Generally Stable [1] | N/A | No Reaction | |

| Basic | Strong bases (NaOH, KOH, NaH)[1] | Highly Stable | N/A | No Reaction |

| Organometallic bases (e.g., R-Li) | Labile (Forced) | α-Deprotonation/Elimination | Complex Mixture |

Experimental Protocols for Stability Assessment

To empirically validate the stability of a compound like benzyl cyclopentyl ether, forced degradation studies are essential. The following protocols provide a robust framework for testing under both acidic and basic stress conditions.

dot digraph "Stability_Testing_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="Prepare Stock Solution of\nBenzyl Cyclopentyl Ether", fillcolor="#F1F3F4", fontcolor="#202124"]; Split [shape=point, width=0.01, height=0.01]; Acid [label="Acidic Stress\n(e.g., 1M HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Basic Stress\n(e.g., 1M NaOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Control [label="Control\n(Solvent Only)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate all samples\n(e.g., 50°C, 24h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze by TLC, GC-MS, or HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Compare degradation vs. Control", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Split [dir=none]; Split -> Acid; Split -> Base; Split -> Control; Acid -> Incubate; Base -> Incubate; Control -> Incubate; Incubate -> Analysis; Analysis -> Result; }

Caption: General workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing

-

Objective: To determine the rate and products of degradation under strong acidic conditions.

-

Materials:

-

Benzyl cyclopentyl ether (100 mg)

-

Tetrahydrofuran (THF), HPLC grade (10 mL)

-

Hydrochloric Acid (1 M aqueous solution, 10 mL)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel), GC-MS or HPLC system.

-

-

Procedure:

-

Dissolve benzyl cyclopentyl ether in THF in a round-bottom flask.

-

Add the 1 M HCl solution.

-

Stir the mixture at a controlled temperature (e.g., 50°C).

-

Monitor the reaction progress by withdrawing small aliquots at regular time intervals (e.g., 1, 4, 8, 24 hours).

-

Quench each aliquot by adding it to a vial containing ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry with anhydrous magnesium sulfate, and analyze by TLC, GC-MS, or HPLC to identify and quantify the starting material and any degradation products (cyclopentanol, benzyl chloride).

-

Protocol 2: Basic Stress Testing

-

Objective: To confirm the stability of the ether under strong basic conditions.

-

Materials:

-

Benzyl cyclopentyl ether (100 mg)

-

Tetrahydrofuran (THF), HPLC grade (10 mL)

-

Sodium Hydroxide (1 M aqueous solution, 10 mL)

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

TLC plates (silica gel), GC-MS or HPLC system.

-

-

Procedure:

-

Dissolve benzyl cyclopentyl ether in THF in a round-bottom flask.

-

Add the 1 M NaOH solution.

-

Stir the mixture at a controlled temperature (e.g., 50°C).

-

Monitor the reaction after an extended period (e.g., 24 hours).

-

Work up the reaction by adding ethyl acetate and washing the organic layer with water and brine.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Analyze the residue by TLC, GC-MS, or HPLC. The expected result is the recovery of >99% of the unchanged starting material.

-

Conclusion

The stability profile of benzyl cyclopentyl ether is a clear illustration of why benzyl ethers are mainstays in synthetic chemistry. Their robust inertness to a vast array of basic and nucleophilic reagents allows for extensive molecular modifications elsewhere in a substrate. Conversely, their predictable lability to strong acids via a well-understood SN1 mechanism provides a reliable method for their cleavage when desired. This dichotomous behavior, when properly understood and leveraged, empowers chemists to design more efficient, selective, and successful synthetic routes for complex molecules in research and drug development.

References

- Benchchem. (2025). Application Note: Deprotection of Benzyl Trityl Ether Using Mild Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers.

- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

- Katalysis, et al. (2025). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.

- Wikipedia. (n.d.). Ether cleavage.

- Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone.

- Angibeaud, P., et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis.

- Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.

- Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.

- University of Calgary. (n.d.). Alcohol Protecting Groups.

- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).

- ChemInform. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.

- Benchchem. (2025). Stability testing of sec-butyl methyl ether under various conditions.

- Journal of the American Chemical Society. (n.d.). Cleavage and Rearrangement of Ethers with Bases. I.

- Organic Chemistry Portal. (n.d.). Benzyl Esters.

- Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage.

- ResearchGate. (n.d.).

- Chemical Reviews. (n.d.). THE CLEAVAGE OF ETHERS.

- Benchchem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzyl Ethers [organic-chemistry.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 10. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of (Cyclopentyloxymethyl)benzene in Organic Solvents

Foreword

In the landscape of pharmaceutical and materials science research, a profound understanding of a compound's physicochemical properties is paramount to its successful application. Among these properties, solubility stands as a critical determinant for a myriad of processes, including reaction kinetics, purification, formulation, and bioavailability. This technical guide is dedicated to providing a comprehensive exploration of the solubility of (Cyclopentyloxymethyl)benzene, a benzyl ether of significant interest in various synthetic applications.

This document moves beyond a mere compilation of data. It is crafted to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. By elucidating the interplay between solute and solvent characteristics, we aim to empower scientists to make informed decisions in solvent selection, experimental design, and process optimization. Within this guide, theoretical underpinnings are interwoven with practical, field-proven methodologies, ensuring a robust and self-validating approach to the study of solubility.

Introduction to (Cyclopentyloxymethyl)benzene

(Cyclopentyloxymethyl)benzene, also known as benzyl cyclopentyl ether, is an organic compound with the chemical formula C₁₂H₁₆O.[1] Its molecular structure features a non-polar benzyl group and a moderately non-polar cyclopentyloxymethyl group, with a central ether linkage introducing a slight polarity. This unique combination of moieties dictates its interaction with various solvent environments, making a detailed study of its solubility essential for its effective utilization.

The solubility of (Cyclopentyloxymethyl)benzene is a key parameter in:

-

Reaction Media Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally reliant on differential solubility.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility directly impacts the bioavailability and efficacy of an active pharmaceutical ingredient (API).

This guide will delve into the theoretical and practical aspects of the solubility of (Cyclopentyloxymethyl)benzene in a range of common organic solvents.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve in a solvent, the energy required to break the intermolecular interactions within the pure solute and pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.

The key factors influencing the solubility of (Cyclopentyloxymethyl)benzene are:

-

Polarity: The polarity of both the solute and the solvent is the most significant factor. (Cyclopentyloxymethyl)benzene is a relatively non-polar molecule due to the predominance of hydrocarbon character in the benzyl and cyclopentyl groups. The ether oxygen introduces a small dipole moment, but the molecule lacks the ability to act as a hydrogen bond donor.[2]

-

Intermolecular Forces: The primary intermolecular forces at play for (Cyclopentyloxymethyl)benzene are London dispersion forces, given its largely non-polar nature. It can also act as a hydrogen bond acceptor via its ether oxygen with protic solvents.

-

Molecular Size and Shape: The size and shape of a molecule can influence its ability to fit into the solvent lattice.

The interplay of these factors determines the extent to which (Cyclopentyloxymethyl)benzene will be soluble in a given organic solvent.

Predicted Solubility Profile of (Cyclopentyloxymethyl)benzene

The following table provides a predicted solubility profile of (Cyclopentyloxymethyl)benzene in a range of organic solvents, categorized by their polarity.

| Solvent | Solvent Class | Relative Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | 0.009 | High | The non-polar nature of hexane aligns well with the predominantly non-polar character of (Cyclopentyloxymethyl)benzene, leading to strong London dispersion force interactions. |

| Toluene | Non-polar (Aromatic) | 0.099 | High | The aromatic ring of toluene can engage in favorable π-π stacking interactions with the benzyl group of the solute. |

| Diethyl Ether | Non-polar (Ether) | 0.117 | High | As an ether, diethyl ether shares structural similarity with the solute, promoting miscibility. |

| Chloroform | Polar Aprotic | 0.259 | High | Chloroform is an excellent solvent for a wide range of organic compounds, including those with moderate polarity. |

| Acetone | Polar Aprotic | 0.355 | Medium | The ketone group in acetone provides polarity, but the overall interaction with the non-polar solute may be less favorable than with non-polar solvents. |

| Ethanol | Polar Protic | 0.654 | Medium | The hydroxyl group of ethanol can act as a hydrogen bond donor to the ether oxygen of the solute. However, the high polarity of ethanol may limit the solubility of the largely non-polar solute. |

| Methanol | Polar Protic | 0.762 | Low to Medium | Methanol is more polar than ethanol, which is expected to further reduce the solubility of the non-polar (Cyclopentyloxymethyl)benzene. |

| Water | Polar Protic | 1.000 | Low | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar (Cyclopentyloxymethyl)benzene. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of (Cyclopentyloxymethyl)benzene in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.[5][6]

Materials and Equipment

-

(Cyclopentyloxymethyl)benzene (solute)

-

Selected organic solvent (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Step-by-Step Experimental Workflow

-

Preparation of a Saturated Solution: a. Add an excess amount of (Cyclopentyloxymethyl)benzene to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation. b. Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). c. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system should be continuously agitated during this time.

-

Sample Collection and Preparation: a. After equilibration, allow the mixture to stand undisturbed at the same temperature for a short period to allow the excess solute to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any suspended microparticles.

-

Quantification of the Solute: a. Prepare a series of standard solutions of (Cyclopentyloxymethyl)benzene in the same solvent with known concentrations. b. Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique (e.g., UV-Vis, HPLC, GC). c. Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions. d. Determine the concentration of (Cyclopentyloxymethyl)benzene in the saturated solution by interpolating its analytical signal on the calibration curve.

-

Data Reporting: a. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L). b. Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility with the standard deviation.

Self-Validating System and Controls

-

Visual Confirmation: The continued presence of excess solid solute before sampling confirms that the solution is saturated.

-

Equilibration Time: To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the measured solubility has reached a plateau.

-

Temperature Control: Precise temperature control is critical as solubility is temperature-dependent. The temperature of the system should be monitored and recorded throughout the experiment.

Visualization of Solubility Principles

The following diagram illustrates the key factors influencing the solubility of (Cyclopentyloxymethyl)benzene in organic solvents.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of (Cyclopentyloxymethyl)benzene in organic solvents. By understanding the fundamental principles of solubility and employing robust experimental methodologies, researchers can confidently select appropriate solvents and optimize processes involving this versatile compound. The predicted solubility profile serves as a valuable starting point for experimental design, while the detailed protocol offers a validated pathway for obtaining precise quantitative data. As with any scientific endeavor, a combination of theoretical knowledge and empirical validation is the key to success.

References

- Ataman Kimya. (n.d.). DIBENZYL ETHER.

- Chemeo. (n.d.). Dibenzyl ether 103-50-4 wiki.

- PubChem. (n.d.). Benzyl p-cyclohexyl-phenyl ether.

- A. B. Enterprises. (n.d.). Di Benzyl Ether - Pure Organic Compound.

- Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Phenomenex. (n.d.). SOLVENT MISCIBILITY TABLE.

- Shodex. (n.d.). Polarities of Solvents.

- Scribd. (n.d.). Solvent Polarity and Miscibility Chart | PDF.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

- Junsei Chemical Co., Ltd. (n.d.). Introduction of ether-type solvent; Cyclopentyl Methyl Ether (CPME).

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Wikipedia. (n.d.). Cyclopentyl methyl ether.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from University of Rochester Department of Chemistry website.

- Manufacturing Chemist. (2010, December 22). A new solvent for green chemistry.

- ACS Publications. (n.d.). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

- Chemeo. (n.d.). Chemical Properties of Benzyl isopentyl ether (CAS 122-73-6).

- Research Communities by Springer Nature. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS.

- ChemicalBook. (n.d.). (Cyclopentyloxymethyl)benzene CAS#: 40843-99-0.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- ResearchGate. (2025, August 6). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures.

- PubChem. (n.d.). ((Cyclopentyloxy)methyl)benzene.

- Chemeo. (n.d.). Chemical Properties of Benzylcyclopentane (CAS 4410-78-0).

- NIST/TRC. (n.d.). benzyl ethyl ether -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT).

- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.

- Benchchem. (n.d.). Solubility Profile of Benzyl 2-bromonicotinate in Organic Solvents: A Technical Guide.

- ChemBK. (2024, April 9). di(ethylene glycol) benzyl ether.

- Ataman Kimya. (n.d.). DIBENZYL ETHER.

- Solubility of Things. (n.d.). Benzyl alcohol.

- PubChem. (n.d.). ((Cyclopentyloxy)methyl)benzene | C12H16O | CID 13141764.

- Cheméo. (n.d.). Chemical Properties of Benzylcyclopentane (CAS 4410-78-0).

Sources

- 1. ((Cyclopentyloxy)methyl)benzene | C12H16O | CID 13141764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]

- 4. A new solvent for green chemistry [manufacturingchemist.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

A Technical Guide to the Synthesis of Benzyl Cyclopentyl Ether via Williamson Ether Synthesis

Executive Summary

This technical guide provides a comprehensive overview of the Williamson ether synthesis as applied to the preparation of benzyl cyclopentyl ether. We delve into the mechanistic underpinnings of the reaction, conduct a thorough retrosynthetic analysis to determine the optimal synthetic route, and present a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into reaction optimization, potential side reactions, and product characterization. By explaining the causality behind experimental choices, this guide serves as a practical resource for the successful laboratory synthesis of asymmetrical ethers.

Introduction to the Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in organic chemistry.[1] Its enduring importance lies in its straightforward and robust nature, forming an ether from an organohalide and an alkoxide.[2]

Core Mechanistic Principles: The SN2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted process, a potent nucleophile, the alkoxide ion (RO⁻), performs a "backside attack" on an electrophilic carbon atom of an alkyl halide or other substrate with a suitable leaving group (e.g., tosylate).[1][4] This attack forces the departure of the leaving group in a single, simultaneous step, resulting in the formation of a new carbon-oxygen bond and an inversion of stereochemistry at the electrophilic carbon, if it is a chiral center.[5]

Scope and Limitations

The success of the Williamson ether synthesis is highly dependent on the structure of the reactants.[4] The reaction is most efficient when the alkylating agent is a primary or methyl halide.[3] Secondary halides are less reactive and can lead to competing side reactions, while tertiary halides are generally unsuitable as they predominantly yield alkenes through elimination.[4][6] Conversely, the alkoxide nucleophile can be primary, secondary, or even tertiary, although sterically hindered alkoxides can also favor elimination.[2]

Retrosynthetic Analysis of Benzyl Cyclopentyl Ether

To synthesize the asymmetrical target molecule, benzyl cyclopentyl ether, two logical disconnections of the ether C-O bond can be considered.

Disconnection Approach: The Two Possible Synthetic Routes

-

Route A: Disconnecting the bond between the oxygen and the benzylic carbon suggests a reaction between a cyclopentoxide nucleophile and a benzyl halide electrophile.

-

Route B: Disconnecting the bond between the oxygen and the cyclopentyl carbon suggests a reaction between a benzoxide (benzyloxide) nucleophile and a cyclopentyl halide electrophile.

Critical Evaluation and Selection of the Optimal Pathway

A critical analysis of both routes reveals a clear preference for Route A.

-

Analysis of Route A: This pathway utilizes benzyl bromide, a primary benzylic halide. Benzylic halides are particularly reactive towards SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[7][8] Furthermore, as a primary halide lacking β-hydrogens on the benzylic carbon itself, the competing E2 elimination reaction is structurally disfavored.[9] The nucleophile, sodium cyclopentoxide, is generated in situ from cyclopentanol, a readily available secondary alcohol.

-

Analysis of Route B: This pathway involves cyclopentyl bromide, a secondary alkyl halide. Secondary halides are significantly more susceptible to the competing E2 elimination reaction, especially when reacting with a strong base like sodium benzoxide.[10][11] The alkoxide can act as a base, abstracting a proton from a β-carbon, which would lead to the formation of cyclopentene as a major byproduct, significantly reducing the yield of the desired ether.[11]

Detailed Experimental Protocol for Optimal Synthesis (Route A)

This section outlines the laboratory procedure for the synthesis of benzyl cyclopentyl ether via the reaction of sodium cyclopentoxide and benzyl bromide.

Principle of the Reaction

The synthesis is a two-step, one-pot process. First, cyclopentanol is deprotonated by a strong base, sodium hydride (NaH), to form the nucleophilic sodium cyclopentoxide in situ.[12] Subsequently, the addition of benzyl bromide initiates the SN2 reaction, where the cyclopentoxide displaces the bromide ion to form the target ether.[1]

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M/Eq | Amount | Moles | Notes |

| Cyclopentanol | C₅H₁₀O | 86.13 | 1.0 | (Specify) | (Calculate) | Substrate |

| Sodium Hydride (60% disp.) | NaH | 24.00 | 1.1 | (Calculate) | (Calculate) | Base |

| Anhydrous Tetrahydrofuran | C₄H₈O | 72.11 | - | (Specify Vol) | - | Solvent |

| Benzyl Bromide | C₇H₇Br | 171.04 | 1.0 | (Calculate) | (Calculate) | Electrophile |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | (Specify Vol) | - | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | (Specify Vol) | - | Extraction Solvent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | (Specify) | - | Drying Agent |

Step-by-Step Synthesis Procedure

-

In situ Generation of Sodium Cyclopentoxide:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes under nitrogen to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous tetrahydrofuran (THF) to the flask.

-

While stirring under a nitrogen atmosphere, add cyclopentanol (1.0 eq) dropwise via a syringe at 0 °C (ice bath).

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.

-

-

Addition of the Electrophile (Benzyl Bromide):

-

Cool the reaction mixture back to 0 °C.

-

Add benzyl bromide (1.0 eq) dropwise to the freshly prepared sodium cyclopentoxide solution.

-

After addition, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the benzyl bromide spot indicates reaction completion. A typical reaction is complete in 1-8 hours.[1]

-

Work-up and Purification

-

Quenching: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.

-

Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure benzyl cyclopentyl ether.

Workflow Visualization

Caption: Optimal synthetic route for Benzyl Cyclopentyl Ether.

Mechanistic Insights and Reaction Optimization

The Role of the Solvent

The choice of solvent is critical for an SN2 reaction. Polar aprotic solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or acetonitrile are preferred.[1][13] These solvents can solvate the sodium cation but do not form strong hydrogen bonds with the alkoxide nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the rate of the SN2 reaction.[1] Protic solvents (like water or alcohols) would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[1]

The Choice of Base

Sodium hydride (NaH) is an excellent choice for generating the alkoxide.[4][6] It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. The only byproduct is hydrogen gas, which is easily removed from the reaction system, driving the equilibrium towards the formation of the alkoxide.[6] Weaker bases like sodium hydroxide or potassium carbonate can also be used, sometimes in conjunction with a phase-transfer catalyst to improve solubility and reaction rates.[1][14]

Temperature Control

The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[15] However, excessively high temperatures can favor the competing E2 elimination pathway, especially if a secondary halide were used.[1] Careful temperature management is key to maximizing the yield of the desired ether.

Characterization of Benzyl Cyclopentyl Ether

The identity and purity of the synthesized benzyl cyclopentyl ether can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (approx. 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-, approx. 4.5 ppm), and multiplets for the cyclopentyl protons, including a distinct signal for the methine proton (-OCH-) adjacent to the oxygen. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon (approx. 70 ppm), the oxygen-bearing cyclopentyl carbon (approx. 80 ppm), and other aliphatic carbons of the cyclopentyl ring. |

| IR Spectroscopy | A prominent C-O-C stretching band characteristic of ethers (approx. 1070-1150 cm⁻¹), C-H stretching bands for both aromatic and aliphatic groups, and C=C stretching bands for the aromatic ring.[16] |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of benzyl cyclopentyl ether (C₁₂H₁₆O, MW = 176.26 g/mol ). |

Safety Considerations

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

-

Benzyl Bromide: Benzyl bromide is a lachrymator (tear-inducing agent) and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles).

-

Solvents: Tetrahydrofuran and diethyl ether are highly flammable. All heating should be performed using heating mantles or oil baths, with no open flames nearby.

Conclusion

The Williamson ether synthesis provides a highly effective and strategic approach for the preparation of benzyl cyclopentyl ether. By carefully selecting the retrosynthetic pathway that pairs a primary benzylic halide with a secondary alkoxide, the competing elimination side reaction is minimized, ensuring a high yield of the desired SN2 product. This guide has detailed the theoretical basis, practical execution, and critical parameters for this synthesis, offering a robust framework for its successful implementation in a research or developmental setting.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis. Organic Chemistry Tutor. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Retrieved January 18, 2026, from [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

-

Hill, J. W., & Corredor, J. (1979). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 56(10), 664. [Link]

-

Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis: Importance, Conditions and Mechanism. Collegedunia. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

-

9.6: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis. ChemTalk. Retrieved January 18, 2026, from [Link]

-

Williamson Ether Synthesis Explained. V.Nimc. Retrieved January 18, 2026, from [Link]

-

9.5. Williamson ether synthesis. Lumen Learning. Retrieved January 18, 2026, from [Link]

-

Benzyl isopentyl ether. NIST WebBook. Retrieved January 18, 2026, from [Link]

-

synthesis & cleavage of benzyl ethers. YouTube. Retrieved January 18, 2026, from [Link]

-